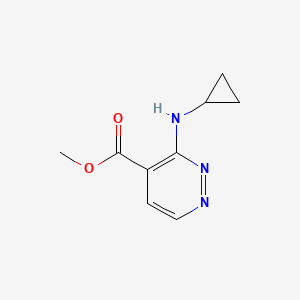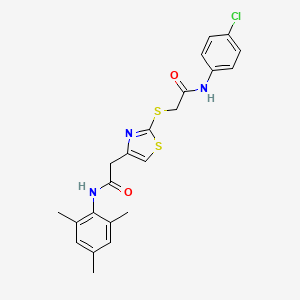
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Intermediate Synthesis
Research led by Patel et al. (1993) highlights the stereoselective microbial reduction of a closely related compound, producing a chiral intermediate that could be potentially used in the synthesis of beta-receptor antagonists such as d-sotalol. This process involves the conversion of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to a more active form via microbial cultures, achieving high yields and optical purities. This method underscores the importance of microbial processes in pharmaceutical synthesis, offering a pathway to synthesize complex molecules with high stereocontrol (Patel, Banerjee, Mcnamee, & Szarka, 1993).
Electrophilic and Nucleophilic Synthons
Sato et al. (1987) explore the use of Methoxy(phenylthio)methane, an analog to the compound , as a synthon for electrophilic alkylation and nucleophilic allylation or propargylation. This work illustrates the compound's versatility in organic synthesis, serving as a building block for the formation of diverse chemical structures through selective reactions. Such synthons are crucial for designing and synthesizing novel compounds with potential applications in drug development and other areas of chemical research (Sato, Okura, Otera, & Nozaki, 1987).
Interaction with DNA
A study on the interaction of derivatives of N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide with DNA showcases the potential therapeutic applications of such compounds. Hénichart, Bernier, and Catteau (1982) investigate how the structure of these compounds influences their binding affinity to DNA, which is a key factor in their anticancer activity. The introduction of a lysyl residue, for instance, can enhance the compound's affinity for DNA, suggesting pathways for developing more effective anticancer drugs (Hénichart, Bernier, & Catteau, 1982).
Supramolecular Assembly
Research on diethyltin(methoxy)methanesulfonate by Shankar et al. (2011) delves into the synthesis and characterization of compounds that form three-dimensional self-assemblies through interactions with t-butylphosphonic acid. These assemblies exhibit significant structural differences in the solid state, demonstrating the compound's role in the formation of complex molecular architectures. Such studies are crucial for the development of new materials with specific properties, including catalytic activity, porosity, or electronic characteristics (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).
Wirkmechanismus
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide, also known as Apixaban, is activated Factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, Apixaban prevents thrombin generation and thrombus development .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .
Biochemical Pathways
By inhibiting FXa, Apixaban affects the coagulation cascade, specifically the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the antithrombotic efficacy of Apixaban is achieved.
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of O-demethyl Apixaban has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in antithrombotic efficacy, which has been demonstrated in pre-clinical studies of Apixaban in animal models .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by factors such as pH and the presence of other drugs . Apixaban has been shown to have a low potential for drug-drug interactions , suggesting that it may have a relatively stable action in various environments.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-12-9-10(14-20(2,17)18)6-7-11(12)15-8-4-3-5-13(15)16/h6-7,9,14H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHAAPMYYYXVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2889303.png)
![(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2889304.png)
![2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2889306.png)
![2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2889307.png)
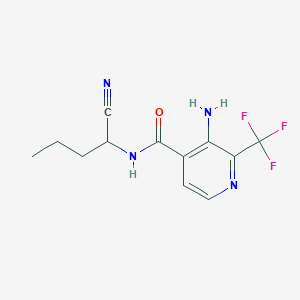
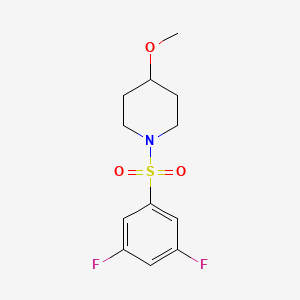
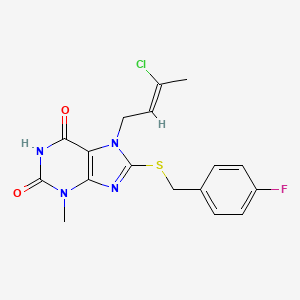
![2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2889315.png)
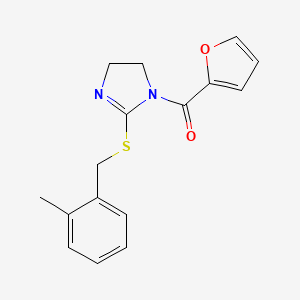
![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)
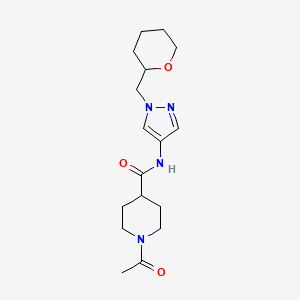
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889323.png)
